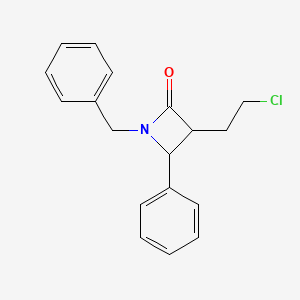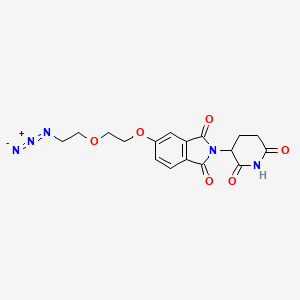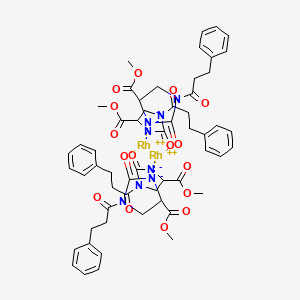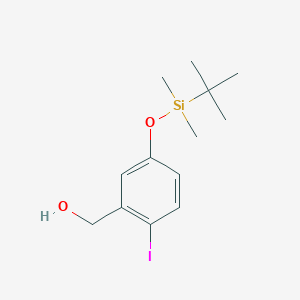
(5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol: is an organic compound that features a phenyl ring substituted with a tert-butyldimethylsilyloxy group, an iodine atom, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole The iodination of the phenyl ring can be achieved using iodine or other iodinating agents under specific conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology and Medicine: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol exerts its effects involves the reactivity of its functional groups. The tert-butyldimethylsilyloxy group provides stability and protection to the hydroxyl group, while the iodine atom serves as a versatile site for further functionalization. The methanol group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
(5-(tert-Butyldimethylsilyloxy)-1-pentanol): Similar in structure but with a pentanol group instead of a phenyl ring.
(tert-Butyldimethylsilyloxy)methyl)aniline: Contains an aniline group instead of a phenyl ring with iodine and methanol.
Uniqueness: The presence of both the tert-butyldimethylsilyloxy group and the iodine atom on the phenyl ring makes (5-((tert-Butyldimethylsilyl)oxy)-2-iodophenyl)methanol unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H21IO2Si |
|---|---|
Molecular Weight |
364.29 g/mol |
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-iodophenyl]methanol |
InChI |
InChI=1S/C13H21IO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-8,15H,9H2,1-5H3 |
InChI Key |
YBMDOHRASJNFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


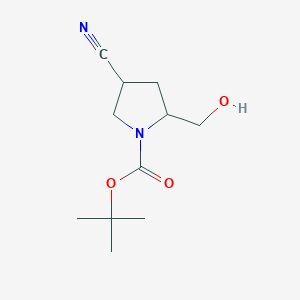
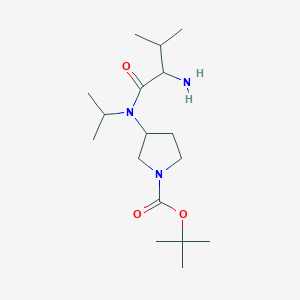
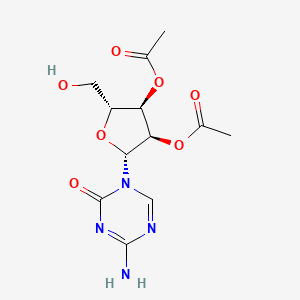
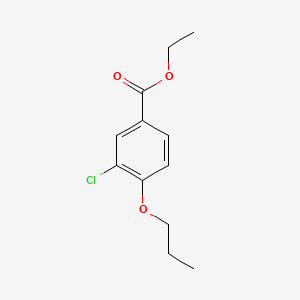
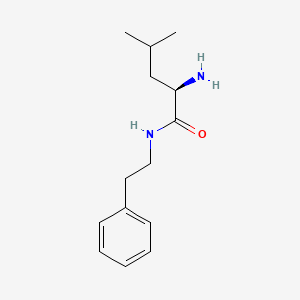
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
![4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde](/img/structure/B14770572.png)
![Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14770575.png)
![3-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14770582.png)
